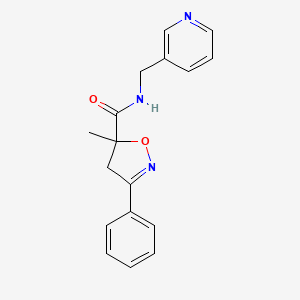
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in the field of scientific research. MPOC belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are essential for the survival and proliferation of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins. This compound has also been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and immune response. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide is that it has a high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. Additionally, this compound has been shown to have a long half-life, allowing for sustained therapeutic effects. However, one of the major limitations of this compound is that it has poor solubility in water, leading to difficulties in formulation and administration. Additionally, this compound has been shown to have poor bioavailability, limiting its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of novel formulations and delivery methods for this compound could improve its bioavailability and therapeutic efficacy. Finally, the identification of new targets and applications for this compound could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide involves the condensation of 3-phenylpropionic acid with pyridine-3-carboxaldehyde, followed by cyclization with methyl isocyanate. The resulting product is then subjected to a reaction with hydroxylamine hydrochloride and sodium bicarbonate, leading to the formation of this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their death. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(16(21)19-12-13-6-5-9-18-11-13)10-15(20-22-17)14-7-3-2-4-8-14/h2-9,11H,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCVHWHZCXOPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

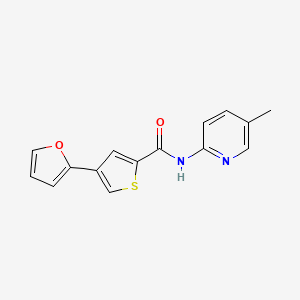
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
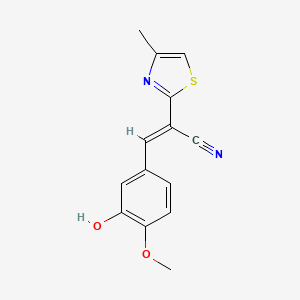
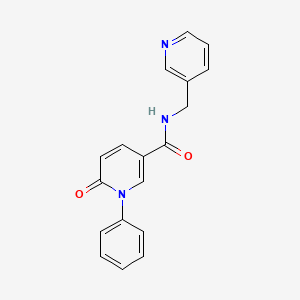
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
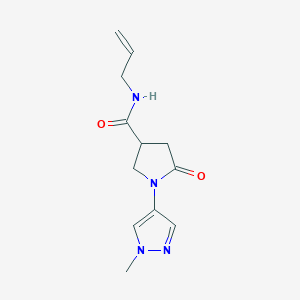
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

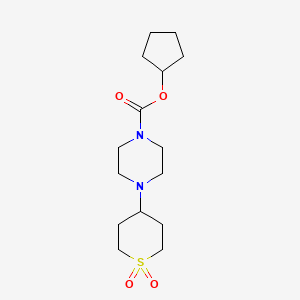
![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)